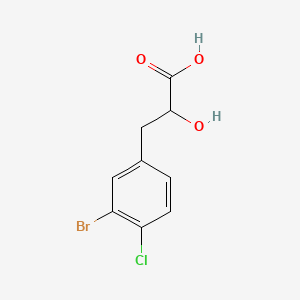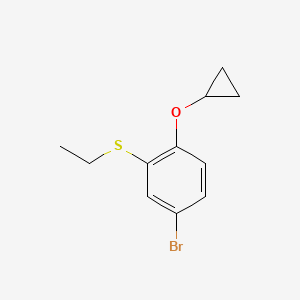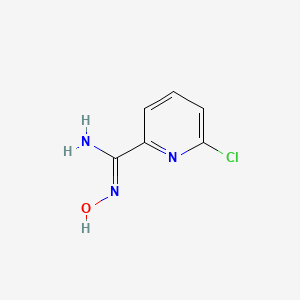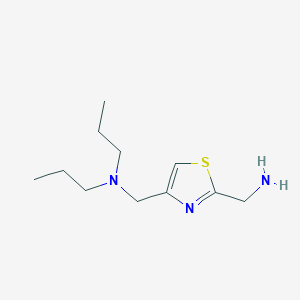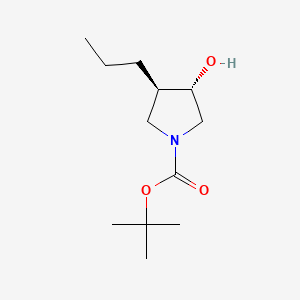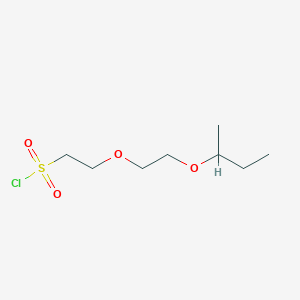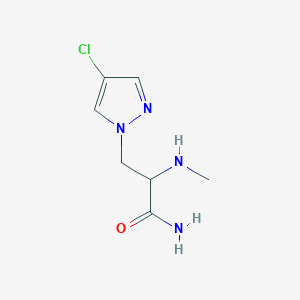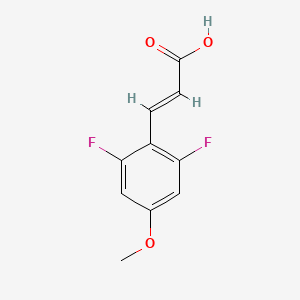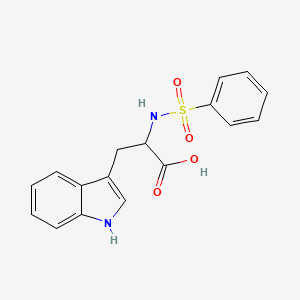
(Phenylsulfonyl)-l-tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzenesulfonamido-3-(1H-indol-3-yl)propanoic acid is a compound that combines the structural features of sulfonamides and indoles. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology. The indole moiety is a common structural motif in many natural products and pharmaceuticals, while the sulfonamide group is known for its antimicrobial properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzenesulfonamido-3-(1H-indol-3-yl)propanoic acid typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indole derivative with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-benzenesulfonamido-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents such as halogens, nitric acid, and sulfuric acid.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
科学的研究の応用
2-benzenesulfonamido-3-(1H-indol-3-yl)propanoic acid has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: It is used in research to study the biological activities of indole and sulfonamide derivatives.
Pharmacology: The compound is investigated for its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-benzenesulfonamido-3-(1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets and pathways. The indole moiety can interact with biological receptors and enzymes, while the sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This dual functionality allows the compound to exert multiple biological effects, including antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
2-benzenesulfonamido-3-(1H-indol-3-yl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
2-benzenesulfonamido-3-(1H-indol-3-yl)butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.
2-benzenesulfonamido-3-(1H-indol-3-yl)pentanoic acid: Similar structure but with a pentanoic acid moiety instead of propanoic acid.
Uniqueness
2-benzenesulfonamido-3-(1H-indol-3-yl)propanoic acid is unique due to its specific combination of the indole and sulfonamide moieties with a propanoic acid group. This unique structure allows it to exhibit distinct biological activities and makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
2-(benzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-17(21)16(19-24(22,23)13-6-2-1-3-7-13)10-12-11-18-15-9-5-4-8-14(12)15/h1-9,11,16,18-19H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHNPPHUNSPFKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


